molecular formula C33H67I B13356056 15-(4-Iodobutyl)nonacosane

15-(4-Iodobutyl)nonacosane

Cat. No.: B13356056
M. Wt: 590.8 g/mol
InChI Key: HQSZAVRCLVEEFV-UHFFFAOYSA-N
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Description

15-(4-Iodobutyl)nonacosane is a chemical compound with the molecular formula C33H67I It is a long-chain alkane with an iodine atom attached to the fourth carbon of a butyl group, which is itself attached to the fifteenth carbon of a nonacosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(4-Iodobutyl)nonacosane typically involves the iodination of a suitable precursor. One common method is the reaction of nonacosane with 1,4-diiodobutane under specific conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in the laboratory synthesis. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

15-(4-Iodobutyl)nonacosane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction can remove the iodine atom, converting it to a simpler hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, or other substituted alkanes.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: The major product is nonacosane.

Scientific Research Applications

15-(4-Iodobutyl)nonacosane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological membranes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 15-(4-Iodobutyl)nonacosane depends on its specific application. In biological systems, it may interact with cell membranes or proteins, altering their function or structure. The iodine atom can also serve as a site for further chemical modifications, enabling the compound to act as a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonacosane: A simpler hydrocarbon without the iodine substitution.

    1-Iodononacosane: An iodine atom attached to the first carbon of the nonacosane chain.

    4-Iodobutylhexacosane: A similar structure with a shorter alkane chain.

Uniqueness

15-(4-Iodobutyl)nonacosane is unique due to the specific position of the iodine atom and the length of the alkane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C33H67I

Molecular Weight

590.8 g/mol

IUPAC Name

15-(4-iodobutyl)nonacosane

InChI

InChI=1S/C33H67I/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33(31-27-28-32-34)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3

InChI Key

HQSZAVRCLVEEFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCCI

Origin of Product

United States

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